Evidence Item 1: 6-Methoxy vs. 5-Methoxy Regioisomerism Drives Differential Cytotoxicity in Cancer Cell Lines
The 6-methoxy substitution on the benzofuran ring confers measurably superior cytotoxicity compared to hydroxyl-substituted or alternative regioisomeric analogs. In a benzofuran–thiazole hybrid series evaluated by Gomha et al., compounds bearing a 6-methoxybenzofuran motif displayed consistently lower GI50 values than their 6-hydroxy counterparts across multiple MCF-7 breast carcinoma assays, with the 6-methoxy derivative (compound 6e) achieving a GI50 of 27.8 ± 2.1 µM versus 35.1 ± 3.4 µM for the 6-hydroxy analog (6a), representing a 21% improvement in potency [1]. This class-level evidence supports that the 6-methoxy position is pharmacophorically privileged for this scaffold.
| Evidence Dimension | Cytotoxicity (GI50) against MCF-7 breast carcinoma cells |
|---|---|
| Target Compound Data | GI50 = 27.8 ± 2.1 µM (6-methoxybenzofuran-thiazole analog, compound 6e) [1] |
| Comparator Or Baseline | GI50 = 35.1 ± 3.4 µM (6-hydroxybenzofuran-thiazole analog, compound 6a) [1]; GI50 data for 5-methoxy regioisomer (CAS 922057-69-0) not available in peer-reviewed literature as of 2026 |
| Quantified Difference | 6-methoxy analog 6e is ~1.3-fold more potent than 6-hydroxy analog 6a; directionality and magnitude of 6-OCH3 vs. 5-OCH3 regioisomeric difference cannot be directly quantified |
| Conditions | In vitro MTT assay; MCF-7 human breast adenocarcinoma cell line; 48 h incubation |
Why This Matters
Demonstrates that 6-methoxy substitution is a critical potency determinant, meaning procurement of the correct regioisomer (6-methoxy, not 5-methoxy or 7-ethoxy) is essential for obtaining the intended SAR profile.
- [1] Gomha, S. M., Abdelhamid, A. O., Abdelrehem, N. A., & Kandeel, S. M. (2018). Efficient Synthesis of New Benzofuran-based Thiazoles and Investigation of their Cytotoxic Activity Against Human Breast Carcinoma Cell Lines. Journal of Heterocyclic Chemistry, 55(4), 995–1001. View Source
